molecular formula C10H9NO3 B1268414 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38527-50-3

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B1268414
CAS No.: 38527-50-3
M. Wt: 191.18 g/mol
InChI Key: IMUKVGUCKLGAAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol, and the process can be enhanced using microwave conditions . The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol or methanol and may require catalysts or specific temperature and pressure conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis Applications

6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it useful for developing new materials and pharmaceuticals.

Synthetic Routes

The synthesis typically involves the reaction of anthranilic acids with orthoesters in the presence of catalysts like acetic acid. This method can be adapted for industrial production, optimizing yield and purity through microwave-assisted techniques or traditional thermal methods .

Biological Research Applications

The compound exhibits notable biological activities, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown effectiveness against human leukocyte elastase, which is linked to tissue degeneration . This inhibition suggests potential therapeutic applications in treating cancers and degenerative diseases.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Studies have shown that it interferes with essential cellular processes in bacteria, leading to growth inhibition .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent.

Anticancer Properties

The compound's ability to inhibit cancer cell lines makes it a candidate for anticancer drug development. In vitro studies have indicated that it can significantly reduce cell viability in breast cancer cells (MCF-7) . The mechanism involves binding to target enzymes and blocking their activity, which is crucial for cancer cell survival.

Potential Drug Formulations

The compound's favorable pharmacological profile positions it as a candidate for further development into drug formulations aimed at treating various diseases related to enzyme dysfunctions and infections .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Chemical SynthesisBuilding block for heterocyclic compoundsEfficient synthesis methods developed
Biological ResearchEnzyme inhibition; Antimicrobial activityEffective against several bacterial strains
Medicinal ChemistryAnticancer therapies; Potential drug formulationsSignificant cytotoxic effects on MCF-7 cells

Case Studies and Research Findings

  • Antimicrobial Activity Study : A series of derivatives of this compound were tested against various bacterial strains. The results indicated strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/ml .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that certain derivatives exhibited IC50 values as low as 0.59 µM against MCF-7 breast cancer cells, highlighting their potential for further development as anticancer agents .
  • Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, providing insights into its mechanism of action and guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as human leukocyte elastase, which is involved in tissue degeneration. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing the degradation of tissues .

Comparison with Similar Compounds

6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other benzoxazinones and related compounds.

Biological Activity

6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a benzoxazine derivative. Its molecular formula is C10H9NO3C_{10}H_{9}NO_{3} with a molecular weight of 189.18 g/mol. The structure features a methoxy group and a methyl group that contribute to its biological activity.

The compound exhibits various biochemical properties that make it a candidate for therapeutic applications:

  • Enzyme Inhibition : Studies have shown that this compound inhibits several enzymes involved in cancer cell proliferation, suggesting potential anticancer properties .
  • Cell Proliferation : It has been observed to inhibit cell proliferation in multiple cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549) .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound binds to the active sites of specific enzymes, such as human leukocyte elastase, blocking their activity and preventing tissue degradation.
  • Cytotoxicity : Research indicates that the compound induces cytotoxic effects in cancer cells, leading to apoptosis. For instance, treatment with varying concentrations resulted in significant reductions in cell viability and alterations in cell cycle progression .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : In vitro tests demonstrated that the compound effectively reduced the viability of MCF-7 cells with an IC50 value indicating its potency against breast cancer .
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cancer progression has been highlighted. It affects the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor microenvironments .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeBiological Activity
4H-3,1-Benzoxazin-4-oneBenzoxazine derivativeAnticancer, anti-inflammatory
Quinazolin derivativesHeterocyclic compoundsAnticancer, enzyme inhibitors
Thiourea derivativesOrganic compoundsAntimicrobial, anticancer

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on MCF-7 Cells : A study reported that treatment with this compound led to a significant increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, indicating cell membrane damage and cytotoxicity .
  • Cytokine Inhibition : Another study demonstrated that at a concentration of 10 µg/mL, the compound exhibited stronger inhibitory effects on TNF-α and IL-6 compared to conventional treatments like dexamethasone .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one?

  • Methodology : The compound is typically synthesized via cyclization of anthranilic acid derivatives. For example, reacting methyl 2-amino-5-methoxybenzoate with acetic anhydride under reflux conditions generates the benzoxazinone core. Pyridine is often used as a solvent and acid scavenger, followed by recrystallization in ethanol to purify the product. Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) is employed to confirm reaction completion .

Q. How is reaction progress monitored during synthesis?

  • Methodology : TLC with a mobile phase of cyclohexane:ethyl acetate (2:1) is standard for tracking reaction progress. Disappearance of the starting material spot (e.g., anthranilic acid derivatives) and emergence of the product spot (Rf ~0.5–0.7) indicate completion. For complex reactions, HPLC or GC-MS may supplement TLC for purity assessment .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key peaks include the methoxy singlet (~3.8 ppm in 1H NMR; ~55 ppm in 13C NMR) and the oxazinone carbonyl (~159 ppm in 13C NMR) .
  • IR : A strong carbonyl stretch at ~1700–1750 cm⁻¹ confirms the oxazinone ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 220) validate the molecular formula .

Advanced Research Questions

Q. How do substituents on the benzoxazinone core influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., 5,6-difluoro) enhance anti-inflammatory activity by increasing electrophilicity at the carbonyl group, facilitating interactions with inflammatory mediators like NF-κB .
  • Methoxy groups at position 6 improve antibacterial efficacy against Gram-positive bacteria, likely due to enhanced membrane permeability .
  • Bromine at position 6 increases cytotoxicity in cancer cell lines by promoting DNA intercalation or topoisomerase inhibition .

Q. What strategies optimize synthetic yields under varying reaction conditions?

  • Methodological Approaches :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yields (~85–90%) by enhancing reaction homogeneity .
  • Alternative CO-releasing reagents (e.g., oxalyl chloride or formic acid) can replace toxic metal carbonyls (Mo(CO)₆) in carboxylative cyclization, achieving comparable yields (~75–80%) with safer protocols .
  • Solvent optimization : Replacing pyridine with DMF in acyl chloride reactions minimizes side products (e.g., esterification) .

Q. How can spectral data contradictions during structural confirmation be resolved?

  • Analytical Troubleshooting :

  • Discrepant carbonyl peaks : A shift from ~159 ppm (oxazinone) to ~165 ppm (quinazolinone) in 13C NMR indicates unintended aminolysis. Confirm by repeating the reaction under controlled anhydrous conditions .
  • Unexpected multiplet splitting in 1H NMR : Use 2D NMR (e.g., COSY, HSQC) to distinguish between regioisomers or rotational conformers .
  • Mass spec anomalies : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for halogenated derivatives (e.g., 6-bromo variants) .

Properties

IUPAC Name

6-methoxy-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUKVGUCKLGAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-methoxyanthranilic acid (Lancaster) (41.8 g, 0.25 mol) was refluxed in acetic anhydride (230 mL) for 3.5 h before being concentrated under reduced pressure. The crude compound was then concentrated twice in the presence of toluene before being filtered and washed twice with ether to yield to the title compound (33.7 g, 71% yield) as a brown solid; LC/MS (Method D): m/z 192 [M+H]+, Rt 1.69 min.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

The target compound was obtained by the method according to Example 1-(1), using 2-amino-5-methoxybenzoic acid and acetic anhydride as starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

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